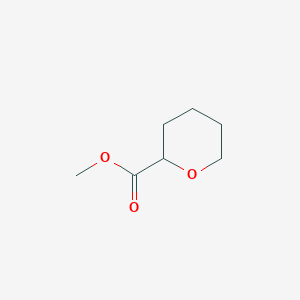
methyl tetrahydro-2H-pyran-2-carboxylate
Vue d'ensemble
Description
Methyl tetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for methyl tetrahydro-2H-pyran-2-carboxylate were not found in the search results, it’s worth noting that the synthesis of 2H-Pyrans often involves the Knoevenagel condensation and the electrocyclization reaction .Molecular Structure Analysis
The InChI code for methyl tetrahydro-2H-pyran-2-carboxylate is 1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3 . This indicates the presence of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
Methyl tetrahydro-2H-pyran-2-carboxylate is a liquid at room temperature . It has a density of 1.080 g/mL at 20 °C .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Methyl tetrahydro-2H-pyran-2-carboxylate serves as a valuable scaffold for designing novel drugs. Researchers explore its derivatives to create compounds with potential therapeutic effects. By modifying functional groups, they can fine-tune properties such as solubility, bioavailability, and target specificity. The compound’s structural features make it an attractive candidate for antiviral, anticancer, or anti-inflammatory drug development .
Cytotoxicity Studies
In cytotoxicity research, scientists investigate the impact of compounds on cell viability. Methyl tetrahydro-2H-pyran-2-carboxylate has been used as a reagent to assess the cytotoxic profiles of α,β-unsaturated carbonyl compounds against oral human normal and tumor cells . Understanding its effects on cell growth and survival is crucial for potential therapeutic applications.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Methyl tetrahydro-2H-pyran-2-carboxylate, also known as THPE, is suggested to be an antagonist of estrogen receptors (ERs) . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen and are involved in a variety of physiological processes including reproductive development, cardiovascular health, bone integrity, cognition, and behavior.
Mode of Action
As an antagonist of estrogen receptors, THPE likely binds to these receptors and blocks their activation by estrogen . This can inhibit the normal function of estrogen, leading to alterations in the cellular activities regulated by these hormones.
Result of Action
The molecular and cellular effects of THPE’s action are likely to be diverse, given the wide range of biological processes regulated by estrogen receptors. By acting as an antagonist of these receptors, THPE could potentially alter cell growth and differentiation, metabolic processes, and other cellular functions regulated by estrogen signaling .
Propriétés
IUPAC Name |
methyl oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZRCUVVJMWSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544311 | |
| Record name | Methyl oxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl tetrahydro-2H-pyran-2-carboxylate | |
CAS RN |
84355-44-2 | |
| Record name | Methyl oxane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl tetrahydro-2H-pyran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



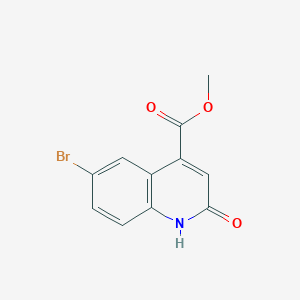



![6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid](/img/structure/B3022667.png)

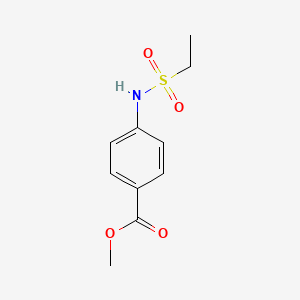

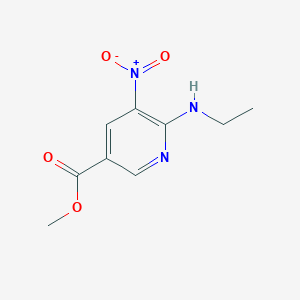

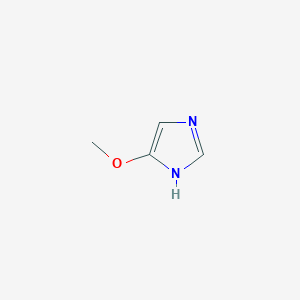
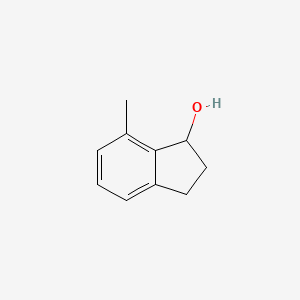
![3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3022683.png)
